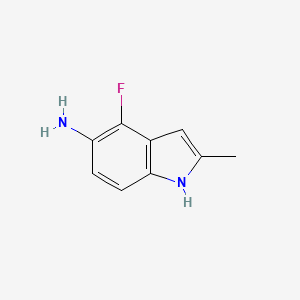

4-Fluoro-2-methyl-1H-indol-5-amine

Descripción

Propiedades

IUPAC Name |

4-fluoro-2-methyl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c1-5-4-6-8(12-5)3-2-7(11)9(6)10/h2-4,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSQELJCNPMVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659425 | |

| Record name | 4-Fluoro-2-methyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398487-76-8 | |

| Record name | 4-Fluoro-2-methyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Fluoro-2-methyl-1H-indol-5-amine. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Properties

This compound is a substituted indole derivative with a molecular formula of C₉H₉FN₂.[1][2][3] Its chemical structure features a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position of the indole ring. This specific substitution pattern imparts distinct physicochemical characteristics that are of interest in medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1]

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉FN₂ | [1][2][3] |

| Molecular Weight | 164.18 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| Purity | 97-98% | [3] |

| Boiling Point | 343.671 °C | [1] |

| Density | 1.317 g/cm³ | [1] |

| Flash Point | 161.647 °C | [1] |

| InChI Key | OLSQELJCNPMVRU-UHFFFAOYSA-N | [3] |

| CAS Number | 398487-76-8 | [2][3] |

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in the public domain, the expected spectroscopic features can be predicted based on its structure. These features are crucial for its identification and characterization.[1]

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the indole ring, the methyl group protons, the amine protons, and the N-H proton of the indole. The fluorine atom is expected to cause splitting of adjacent proton signals. |

| ¹³C NMR | Resonances for the nine carbon atoms in the molecule. The carbon atom attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF). |

| ¹⁹F NMR | A single resonance, with a chemical shift indicative of the electronic environment of the fluorine atom on the aromatic ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and indole), C-H stretching (aromatic and methyl), C=C stretching (aromatic), and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (m/z ≈ 164.0750), which would aid in confirming its molecular formula. |

Synthesis Methodology

The synthesis of this compound can be approached through established methods for indole ring formation. A potential and widely used method is the Fischer indole synthesis .

Experimental Protocol: Fischer Indole Synthesis (Proposed)

This protocol is a generalized procedure based on the principles of the Fischer indole synthesis and would require optimization for the specific target molecule.

Materials:

-

(4-Fluoro-5-nitrophenyl)hydrazine hydrochloride

-

Acetone

-

Anhydrous acid catalyst (e.g., zinc chloride, polyphosphoric acid, or Amberlyst-15)

-

Suitable solvent (e.g., ethanol, acetic acid, or toluene)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

Dissolve (4-Fluoro-5-nitrophenyl)hydrazine hydrochloride in a suitable solvent like ethanol.

-

Add an equimolar amount of acetone to the solution.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Indolization:

-

To the hydrazone mixture, add the acid catalyst (e.g., a catalytic amount of zinc chloride or polyphosphoric acid).

-

Heat the reaction mixture to reflux for several hours. The optimal reaction time and temperature will need to be determined experimentally. Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the intermediate, 4-Fluoro-2-methyl-5-nitro-1H-indole.

-

-

Reduction of the Nitro Group:

-

Dissolve the 4-Fluoro-2-methyl-5-nitro-1H-indole in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

-

For the tin(II) chloride reduction, basify the reaction mixture with a sodium hydroxide solution and extract the product with ethyl acetate. For catalytic hydrogenation, filter the catalyst and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield this compound.

-

Below is a conceptual workflow for the proposed synthesis.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous biologically active compounds, including many approved drugs. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1]

Role in Kinase Inhibitor Development

The indole nucleus is a common feature in many kinase inhibitors , a critical class of drugs for treating cancer and other diseases.[1] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development and progression of various pathologies.

A generalized signaling pathway involving a receptor tyrosine kinase (RTK) that could potentially be targeted by inhibitors derived from this indole scaffold is depicted below.

Caption: Generalized RTK signaling pathway and point of inhibition.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. Its unique substitution pattern offers opportunities for synthetic modification to optimize biological activity and pharmacokinetic properties. Further research into the synthesis of derivatives and their evaluation in various biological assays is warranted to fully explore the therapeutic potential of this compound.

References

Elucidation of the Structure and Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and synthetic methodology for the novel heterocyclic compound, 4-Fluoro-2-methyl-1H-indol-5-amine. This molecule is of significant interest in medicinal chemistry due to its unique substitution pattern, which combines the pharmacologically relevant indole scaffold with a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position.[1] These features suggest its potential as a valuable building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₉H₉FN₂ and a molecular weight of 164.18 g/mol .[2][3] The presence of the fluorine atom is expected to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

| Property | Value | Reference |

| Molecular Formula | C₉H₉FN₂ | [2] |

| Molecular Weight | 164.18 g/mol | [2] |

| Boiling Point | 343.6 °C (Predicted) | [4] |

| Density | 1.317 g/cm³ (Predicted) | [1] |

| Appearance | Solid | [3] |

| CAS Number | 398487-76-8 | [2] |

Structural Elucidation via Spectroscopic Analysis

The definitive structure of this compound is determined through a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, the expected spectroscopic features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methyl group protons, the amine protons, and the N-H proton of the indole. The fluorine atom at the 4-position will likely cause splitting of the signal for the adjacent proton at the 3-position.

¹³C NMR: The carbon NMR spectrum should display nine unique resonances corresponding to the nine carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C4) is expected to exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| C2-CH₃ | Singlet, ~2.4 | ~13-15 |

| H3 | Singlet or doublet (due to coupling with F), ~6.2-6.4 | ~100-105 |

| C3a | - | ~125-130 |

| C4 | - | ~145-150 (with large ¹JCF) |

| C5-NH₂ | Broad singlet, ~3.5-4.5 | ~130-135 |

| H6 | Doublet, ~6.6-6.8 | ~110-115 |

| H7 | Doublet, ~7.0-7.2 | ~115-120 |

| C7a | - | ~135-140 |

| N1-H | Broad singlet, ~8.0-8.5 | - |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and formula. A high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound, which is calculated to be 164.0750.[1]

Proposed Synthesis Protocol

A plausible synthetic route for this compound can be derived from established indole synthesis methodologies, such as the Fischer indole synthesis. The following is a proposed experimental protocol.

Materials and Methods

-

(3-Fluoro-4-nitrophenyl)hydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA)

-

Sodium borohydride (NaBH₄)

-

Palladium on carbon (Pd/C)

-

Methanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Step-by-Step Procedure

-

Fischer Indole Synthesis:

-

A mixture of (3-fluoro-4-nitrophenyl)hydrazine hydrochloride (1 equivalent) and acetone (1.5 equivalents) in ethanol is refluxed for 4 hours.

-

The solvent is removed under reduced pressure.

-

The resulting crude phenylhydrazone is added portion-wise to preheated polyphosphoric acid at 100°C.

-

The reaction mixture is stirred at this temperature for 1 hour, then cooled to room temperature and poured onto ice.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield crude 4-fluoro-2-methyl-5-nitro-1H-indole.

-

-

Reduction of the Nitro Group:

-

The crude 4-fluoro-2-methyl-5-nitro-1H-indole is dissolved in methanol.

-

Palladium on carbon (10 mol%) is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (or treated with sodium borohydride portion-wise at 0°C) until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through Celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.

-

Potential Biological Significance and Signaling Pathways

The indole nucleus is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors. The specific substitution pattern of this compound, particularly the presence of the fluorine and amine groups, provides opportunities for hydrogen bonding and other interactions within the ATP-binding pocket of various kinases.

While the specific biological targets of this compound are not yet publicly disclosed, its structure suggests potential activity against receptor tyrosine kinases (RTKs), which are often implicated in cancer. A hypothetical mechanism of action could involve the inhibition of an RTK signaling pathway, thereby preventing downstream cellular processes like proliferation and survival.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structure, characterized by a unique arrangement of functional groups on the indole core, warrants further investigation into its biological activities. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to explore the potential of this and related compounds in the field of drug discovery.

References

Spectroscopic Data of 4-Fluoro-2-methyl-1H-indol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound 4-Fluoro-2-methyl-1H-indol-5-amine, a substituted indole of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic features and data from closely related analogs to offer a valuable reference for its characterization. The guide also includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to this class of compounds.

Chemical Structure and Properties

This compound is a synthetic indole derivative with a molecular formula of C₉H₉FN₂ and a molecular weight of 164.18 g/mol .[1] Its structure, featuring a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position, bestows upon it unique chemical properties that make it a valuable building block in the synthesis of more complex heterocyclic structures.[1] The presence of fluorine is particularly significant as it can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic features for this compound based on general principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| NH (indole) | 8.0 - 9.0 | broad singlet | - |

| Ar-H (C6-H) | 6.8 - 7.2 | doublet | J = 8.0 - 9.0 |

| Ar-H (C7-H) | 6.5 - 6.9 | doublet of doublets | J = 8.0 - 9.0, J = ~2.0 (meta coupling) |

| C3-H | 6.2 - 6.5 | singlet or triplet | J = ~1.0-2.0 (if coupled to CH₃) |

| NH₂ (amine) | 3.5 - 5.0 | broad singlet | - |

| CH₃ | 2.2 - 2.5 | singlet or doublet | J = ~1.0-2.0 (if coupled to C3-H) |

Note: The fluorine at C4 will cause splitting of adjacent proton signals, particularly C3-H and C6-H.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (ppm) | Expected Coupling |

| C=O (if present as impurity) | > 160 | - |

| C-F (C4) | 150 - 160 | Large ¹JCF |

| C-NH₂ (C5) | 135 - 145 | - |

| C2 | 130 - 140 | - |

| C7a | 125 - 135 | - |

| C3a | 120 - 130 | - |

| C7 | 110 - 120 | - |

| C6 | 100 - 110 | - |

| C3 | 95 - 105 | - |

| CH₃ | 10 - 15 | - |

Note: The carbon attached to the fluorine atom (C4) will exhibit a characteristic large one-bond coupling constant (¹JCF).[1]

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (indole) | 3300 - 3500 | Medium, sharp |

| N-H Stretch (amine) | 3300 - 3500 | Medium, broad (two bands possible) |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |

| C-H Stretch (methyl) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium to strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1000 - 1100 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Technique | Expected Feature | m/z |

| Electrospray Ionization (ESI) | Molecular Ion [M+H]⁺ | ~165.08 |

| Electron Ionization (EI) | Molecular Ion [M]⁺• | ~164.07 |

| Key Fragments | Loss of CH₃, NH₂, HCN |

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR tube (5 mm diameter)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Sample of this compound (5-20 mg for ¹H, 20-50 mg for ¹³C)[2]

-

Pipette or syringe

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and transfer it into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[2] Chloroform-d (CDCl₃) is often a good first choice for nonpolar organic compounds, while DMSO-d₆ is suitable for more polar compounds.[2]

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Using a pipette or syringe, transfer the solution into an NMR tube. Avoid introducing solid particles.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine, ensuring it is at the correct depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be done manually or automatically.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal intensity.

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) for Solids

Materials:

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Sample of this compound (a small amount, ~1-2 mg)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe lightly moistened with a suitable solvent and allow it to dry completely.

-

Acquire a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

-

-

Cleaning:

-

After analysis, raise the press arm and carefully remove the sample from the crystal using a spatula.

-

Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electrospray Ionization (ESI) Mass Spectrometry

Materials:

-

Mass spectrometer with an ESI source

-

Syringe pump and a suitable syringe

-

HPLC-grade solvent (e.g., methanol, acetonitrile, water)

-

Formic acid (optional, to promote protonation)

-

Sample of this compound (dissolved to a concentration of ~10-100 µg/mL)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent mixture, such as 50:50 acetonitrile:water.

-

A small amount of formic acid (e.g., 0.1%) can be added to the solution to facilitate the formation of [M+H]⁺ ions.

-

Ensure the sample is fully dissolved and free of any particulate matter.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

-

Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

-

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflows for NMR, IR, and MS analysis.

Caption: Chemical structure and properties.

References

The Ascendant Role of Fluorinated Indole Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a paramount tool for enhancing pharmacological profiles. This technical guide delves into the burgeoning field of fluorinated indole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their diverse biological activities. The indole nucleus, a privileged structure in numerous natural products and pharmaceuticals, gains remarkable potency and refined physicochemical properties upon fluorination, leading to promising candidates in oncology, infectious diseases, and inflammatory conditions.

The Impact of Fluorination on Indole Scaffolds

The introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's biological and physical characteristics.[1] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet it can significantly alter properties such as:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life of the drug in the body.[1]

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]

-

Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with target proteins through hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the compound.[2]

These advantageous modifications have propelled the investigation of fluorinated indole derivatives across a spectrum of therapeutic areas.

Anticancer Activity of Fluorinated Indole Derivatives

Fluorinated indoles have demonstrated significant potential as anticancer agents, with some derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. A notable example is Sunitinib, a fluorinated indole derivative approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and proliferation.[4][5]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected fluorinated indole derivatives against various human cancer cell lines.

| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole-N-alkylated maleimides | MCF-7 (Breast) | 3.88 - 5.83 | [6] |

| Spirooxindole-pyrazole hybrid | MCF-7 (Breast) | 0.189 | [7] |

| Spirooxindole-pyrazole hybrid | Hep-G2 (Liver) | 1.04 | [7] |

| Indole-oxadiazole-isoxazole hybrids | MCF-7 (Breast) | 2.16 - 21.43 | [7] |

| Dihydroisoxazole derivative (4b, para-fluoro) | Jurkat (Leukemia), HL-60 (Leukemia), HCT-116 (Colon), HeLa (Cervical), A549 (Lung), A2780 (Ovarian) | < 7 | [8] |

| Furo[3,2-b]indole derivative (10a) | A498 (Renal) | Significant inhibitory activity | [9] |

| 5-Fluoro-indole derivative (8e) | CCRF-CEM, HL-60(TB), K-562, RPMI-8226 (Leukemia) | log10GI50: -5.68 to -6.09 | [10] |

| Penta-heterocycle substituted indole (10b) | A549 (Lung) | 0.12 | [11] |

| Penta-heterocycle substituted indole (10b) | K562 (Leukemia) | 0.01 | [11] |

Antimicrobial Activity of Fluorinated Indole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated indole derivatives have shown promising activity against a variety of bacteria and fungi. Their mechanisms of action are diverse and can include the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential metabolic pathways.[12]

Quantitative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for several fluorinated indole derivatives against pathogenic microorganisms.

| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |

| Fluorine-substituted 2-(2-imidazolyl)indole | Escherichia coli, Staphylococcus aureus | 80 | [13] |

| 5-Fluoroindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | 64 | [12] |

| 3-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)-5-bromo-1H-indole | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | [14] |

| Indole-triazole derivative (3d) | MRSA, Candida krusei | 3.125 - 50 | [15] |

| Indole-1,2,4-triazole conjugates | Candida tropicalis | 2 | [16] |

| Indole carboxamide and propanamide derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | 1.56 - 12.5 | [17] |

Antiviral Activity of Fluorinated Indole Derivatives

Fluorinated indoles have been extensively investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).[18] Many of these compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme and inhibiting its function.[18] The marketed anti-influenza drug Arbidol (Umifenovir) also features an indole core structure, highlighting the therapeutic potential of this scaffold in virology.[19]

Quantitative Antiviral Data

The following table summarizes the antiviral activity (EC50 values) of representative fluorinated indole derivatives.

| Compound Class/Name | Virus | Cell Line | EC50 (nM) | Reference |

| 4-Fluoroindole-carboxamide derivatives (19a-e) | HIV-1 WT | Human T-lymphocyte (CEM) | 2.0 - 4.6 | [18] |

| 7-heteroaryl-carboxamide-4-fluoroindole (23n) | HIV-1 WT | - | 0.0058 | [18] |

| 4-Fluoroindole derivative (20h) | HIV-1 WT | MT-4 | 0.5 | [18] |

| 4-Fluoroindole derivative (20h) | HIV-1 WT | C8166 | 0.8 | [18] |

| Tetrazole-based 4-fluoroindole hybrid (24d) | HIV-JRFL pseudotyped virus | - | 20 | [18] |

| CNS-targeting HIV-1 Protease Inhibitor (GRL-08513) | HIV-1 LAI | MT-2 | 0.1 | [20] |

| CNS-targeting HIV-1 Protease Inhibitor (GRL-08513) | HIV-2 ROD | MT-2 | 0.47 | [20] |

Anti-inflammatory Activity of Fluorinated Indole Derivatives

Chronic inflammation is a key component of numerous diseases. Indole derivatives, including fluorinated analogs, have been shown to possess anti-inflammatory properties.[12] Their mechanisms of action often involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[1][21]

Quantitative Anti-inflammatory Data

The table below highlights the in vitro anti-inflammatory activity of selected fluorinated indole derivatives.

| Compound Class/Name | Assay | IC50 (µM) | Reference |

| 6-Fluoroindazole derivative (40) | hTRPA1 antagonist activity | 0.043 | [22] |

| Fluorinated benzofuran derivative (2) | PGE2 formation in LPS-treated macrophages | 1.92 | [23] |

| Fluorinated benzofuran derivative (3) | PGE2 formation in LPS-treated macrophages | 1.48 | [23] |

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the process of drug discovery in this field, the following diagrams illustrate key signaling pathways and a general experimental workflow.

Caption: VEGFR-2 signaling pathway and potential inhibition by fluorinated indole derivatives.

Caption: NF-κB signaling pathway in inflammation and potential intervention points.

Caption: General experimental workflow for the discovery of bioactive fluorinated indole derivatives.

Detailed Experimental Protocols

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2][24]

-

Compound Treatment: Prepare serial dilutions of the fluorinated indole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2][24]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[2][24]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[27][28][29]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Protocol:

-

Preparation of Antimicrobial Stock Solution: Dissolve the fluorinated indole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next.[28]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[6]

-

Inoculation: Add 5 µL of the standardized inoculum to each well, except for the sterility control well.[28]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a plate reader.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.

Principle: The assay quantifies the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a DNA template by the RT enzyme. A decrease in the incorporation of the labeled dNTP in the presence of the test compound indicates inhibition of the enzyme.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a poly(A) template, an oligo(dT) primer, labeled dTTP (e.g., with biotin or a radioisotope), and recombinant HIV-1 RT enzyme in a suitable buffer.

-

Compound Addition: Add the fluorinated indole derivatives at various concentrations to the reaction wells.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 1 hour) to allow the RT reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of incorporated labeled dTTP. For a biotin-labeled system, this can be achieved by transferring the mixture to a streptavidin-coated plate, followed by the addition of a horseradish peroxidase-conjugated antibody and a colorimetric substrate.

-

Data Analysis: Measure the signal (e.g., absorbance) and calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control. Determine the IC50 value.

Anti-inflammatory Activity: Measurement of Nitric Oxide Production in Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent is used to quantify the amount of nitrite (a stable product of NO) in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates an anti-inflammatory effect.

Protocol:

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the fluorinated indole derivatives for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with the compound only.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent A (sulfanilamide solution) followed by 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) to the supernatant.

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by the test compounds. Calculate the IC50 value.

Conclusion

Fluorinated indole derivatives represent a highly promising and versatile class of compounds in the pursuit of new therapeutics. Their enhanced pharmacological properties, driven by the unique characteristics of fluorine, have led to the identification of potent anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense potential for addressing some of the most pressing challenges in modern medicine. This technical guide provides a foundational resource for researchers dedicated to advancing this exciting field.

References

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT Assay [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of functionalized indoles as antimycobacterial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. znaturforsch.com [znaturforsch.com]

- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. wikipathways.org [wikipathways.org]

- 20. Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Anticancer test with the MTT assay method [bio-protocol.org]

- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 27. protocols.io [protocols.io]

- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 29. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Fluoro-2-methyl-1H-indol-5-amine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-methyl-1H-indol-5-amine has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features—a fluorinated indole core, a reactive primary amine, and a methyl group at the 2-position—offer a versatile platform for the construction of complex heterocyclic systems with significant pharmacological potential. This technical guide provides an in-depth overview of the synthesis, chemical properties, and strategic applications of this compound, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. Detailed experimental protocols, comprehensive data summaries, and visual representations of relevant biological pathways are presented to equip researchers with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in a vast array of natural products and synthetic compounds with diverse biological activities. The strategic incorporation of fluorine atoms into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The title compound, this compound, synergistically combines these advantageous features, making it a highly sought-after intermediate for the synthesis of novel therapeutic agents. The presence of the 5-amino group provides a convenient handle for further functionalization, allowing for the facile introduction of various pharmacophores and the construction of elaborate molecular architectures. This guide will explore the synthetic pathways to access this key building block and detail its application in the synthesis of targeted therapies, most notably in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors for oncology.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉FN₂ | [1] |

| Molecular Weight | 164.18 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [1] |

| CAS Number | 398487-76-8 | [3] |

| InChI Key | OLSQELJCNPMVRU-UHFFFAOYSA-N | [1] |

Table 1: Physicochemical Properties of this compound

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. The expected spectroscopic features are outlined below.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the indole ring, the C2-methyl protons, the NH₂ protons, and the indole N-H proton. Splitting patterns will be influenced by the fluorine atom at the 4-position. |

| ¹³C NMR | Resonances for the nine distinct carbon atoms. The carbon atom bonded to fluorine will exhibit a characteristic large one-bond C-F coupling constant. |

| ¹⁹F NMR | A single resonance, with a chemical shift indicative of the fluorine's electronic environment on the aromatic ring. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition. |

Table 2: Expected Spectroscopic Data for this compound

Synthesis of this compound

The most plausible and widely applicable synthetic route for substituted indoles, including this compound, is the Leimgruber-Batcho indole synthesis.[4][5] This two-step process involves the formation of an enamine from an appropriately substituted o-nitrotoluene, followed by a reductive cyclization to afford the desired indole.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Synthesis of 1-(2-(4-fluoro-2-methyl-5-nitrophenyl)vinyl)-N,N-dimethylamine (Enamine Intermediate)

A solution of 4-fluoro-2-methyl-5-nitrotoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents) and pyrrolidine (catalytic amount). The reaction mixture is heated at 110-120 °C for several hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude enamine, a typically dark-colored solid, can be purified by recrystallization or used directly in the next step.

Step 2: Reductive Cyclization to this compound

The crude enamine intermediate from Step 1 is dissolved in a suitable solvent such as ethanol or a mixture of tetrahydrofuran (THF) and water. A reducing agent is then added. Common reducing systems for this transformation include:

-

Palladium on Carbon (Pd/C) with Hydrogen Gas: The enamine solution is subjected to hydrogenation at a pressure of 50-60 psi in the presence of 10% Pd/C catalyst until the reaction is complete.

-

Iron powder in Acetic Acid: Iron powder (excess) is added to a solution of the enamine in glacial acetic acid, and the mixture is heated.

-

Stannous Chloride (SnCl₂): An acidic solution of the enamine is treated with an excess of stenciled chloride dihydrate.

Following the reduction, the reaction mixture is worked up accordingly. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. For metal-acid reductions, the mixture is typically basified and extracted with an organic solvent. The crude this compound is then purified by column chromatography on silica gel to afford the final product.

| Reaction Step | Reagents & Conditions | Typical Yield |

| Enamine Formation | 4-Fluoro-2-methyl-5-nitrotoluene, DMF-DMA, Pyrrolidine, 110-120 °C | 85-95% |

| Reductive Cyclization | Enamine, Pd/C, H₂, Ethanol | 70-85% |

Table 3: Summary of a Plausible Synthetic Protocol with Estimated Yields

Applications in Organic Synthesis: A Case Study in Kinase Inhibitor Development

This compound is a key precursor in the synthesis of potent kinase inhibitors, which are a cornerstone of modern cancer therapy. A prominent example is its use in the synthesis of BMS-540215, a dual inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1).[6]

Synthesis of a Pyrrolo[2,1-f][7][8][9]triazine-based VEGFR-2 Inhibitor

The synthesis involves the coupling of this compound with a suitably functionalized pyrrolo[2,1-f][7][8][9]triazine core.

Caption: General synthetic scheme for a VEGFR-2 kinase inhibitor.

Experimental Protocol: Synthesis of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][7][8][9]triazin-6-yloxy)propan-2-ol (BMS-540215)

This synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The hydroxylated version of the title compound, 4-fluoro-2-methyl-1H-indol-5-ol, is required for this particular synthesis. This can be obtained from the amine via a diazotization reaction followed by hydrolysis.

Step 1: Diazotization of this compound

This compound is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature. The resulting diazonium salt solution is then carefully heated to induce hydrolysis to the corresponding phenol, 4-fluoro-2-methyl-1H-indol-5-ol.

Step 2: Coupling with the Pyrrolotriazine Core

To a solution of 4-fluoro-2-methyl-1H-indol-5-ol in a suitable aprotic polar solvent like DMF or DMSO, a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added. The mixture is stirred to form the corresponding phenoxide. A solution of the chlorinated or otherwise activated pyrrolotriazine precursor is then added, and the reaction is heated to facilitate the SNAr reaction. After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. Purification by column chromatography yields the target kinase inhibitor.

| Reaction Step | Key Transformation | Typical Reagents |

| Diazotization/Hydrolysis | Amine to Phenol | NaNO₂, H₂SO₄, H₂O |

| SNAr Coupling | Ether formation | K₂CO₃ or NaH, DMF/DMSO |

Table 4: Key Steps in the Synthesis of a VEGFR-2 Inhibitor from this compound

Biological Context: The VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize. Inhibitors derived from this compound target the ATP-binding site of VEGFR-2, thereby blocking its kinase activity and downstream signaling.

Caption: A simplified representation of the VEGFR-2 signaling pathway.[7][8][9][10][11]

Activation of VEGFR-2 by its ligand, VEGF, leads to receptor dimerization and autophosphorylation of key tyrosine residues.[7] This initiates a cascade of downstream signaling events, primarily through the Phospholipase C gamma (PLCγ) and Phosphoinositide 3-kinase (PI3K) pathways.[7][11] The PLCγ pathway activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK cascade, ultimately promoting cell proliferation.[7] The PI3K-Akt pathway is crucial for cell survival, migration, and vascular permeability.[10][11] By inhibiting VEGFR-2, compounds synthesized from this compound effectively shut down these pro-angiogenic signals, leading to the suppression of tumor growth.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its unique combination of a fluorinated indole core and a reactive amino group provides a versatile platform for the development of novel therapeutics. The successful application of this building block in the synthesis of potent kinase inhibitors such as BMS-540215 highlights its significance for medicinal chemists. This technical guide has provided a comprehensive overview of the synthesis, properties, and applications of this key intermediate, offering researchers the foundational knowledge to leverage its potential in their own synthetic endeavors. As the demand for targeted and effective pharmaceuticals continues to grow, the importance of versatile building blocks like this compound is certain to increase.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 11. wikipathways.org [wikipathways.org]

The Strategic Synthesis and Significance of 4-Fluoro-2-methyl-1H-indol-5-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methyl-1H-indol-5-amine is a fluorinated indole derivative that has emerged as a valuable building block in medicinal chemistry. Its strategic substitution pattern, featuring a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position, confers unique physicochemical properties that are advantageous for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound, with a focus on its role in the generation of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₉FN₂ |

| Molecular Weight | 164.18 g/mol |

| CAS Number | 398487-76-8 |

| Appearance | Solid |

| Purity | Typically ≥97% |

Discovery and History

While a detailed historical account of the initial discovery of this compound is not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader exploration of fluorinated indole scaffolds in drug discovery. The introduction of fluorine into bioactive molecules is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity. The development of synthetic routes to access diverse substituted indoles has been a continuous effort in organic chemistry, with foundational methods like the Fischer indole synthesis paving the way for the creation of novel derivatives. The specific substitution pattern of this compound suggests its rational design as a versatile intermediate for creating libraries of compounds for screening against various biological targets.

Synthetic Methodology

A plausible and efficient synthetic route to this compound involves a multi-step process commencing with a suitable precursor, such as 4-fluoro-2-nitrophenyl acetone. This approach comprises the formation of the indole ring system followed by the reduction of a nitro group to the desired amine.

Experimental Protocol: Synthesis of 4-Fluoro-2-methyl-5-nitro-1H-indole

Materials:

-

4-Fluoro-2-nitrophenyl acetone

-

Iron powder

-

Acetic acid

-

Sodium acetate

-

Toluene

-

Heptane

Procedure:

-

A solution of 4-fluoro-2-nitrophenyl acetone in toluene is prepared.

-

In a separate reaction vessel, a mixture of iron powder, sodium acetate, and acetic anhydride in toluene is heated.

-

The solution of 4-fluoro-2-nitrophenyl acetone is added dropwise to the heated iron mixture.

-

The reaction mixture is stirred at an elevated temperature (e.g., 100°C) for several hours to ensure complete reaction.

-

Upon completion, the reaction is worked up by adding water and filtering to remove insoluble iron oxides.

-

The organic layer is separated, washed, and the solvent is removed under reduced pressure.

-

The crude product is purified by crystallization from a suitable solvent system, such as toluene/heptane, to yield 4-fluoro-2-methyl-5-nitro-1H-indole.

Experimental Protocol: Reduction to this compound

The final step involves the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis.

Materials:

-

4-Fluoro-2-methyl-5-nitro-1H-indole

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogen gas

Procedure:

-

4-Fluoro-2-methyl-5-nitro-1H-indole is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Caption: Synthetic workflow for this compound.

Role in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The specific functionalization of this compound makes it a particularly useful intermediate in the synthesis of targeted therapies, most notably kinase inhibitors.

Kinase Inhibitors and Signaling Pathways

Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate group to specific substrate molecules. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, the development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, and to facilitate metastasis. Inhibition of the VEGFR-2 signaling pathway is therefore a validated anti-cancer strategy.

While this compound itself is not a direct inhibitor, its structural features are incorporated into more complex molecules designed to bind to the ATP-binding pocket of kinases like VEGFR-2. The amine group at the 5-position provides a convenient handle for further chemical modifications to build out the rest of the inhibitor, while the fluoro and methyl groups can be used to fine-tune the molecule's properties and interactions with the target protein.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

This compound represents a key synthetic intermediate whose value lies in its strategic design for incorporation into more complex, biologically active molecules. Its synthesis, achievable through established organic chemistry methodologies, provides access to a versatile building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. Further research into the direct biological effects of this compound and the continued exploration of its utility in creating diverse chemical libraries will undoubtedly contribute to the advancement of drug discovery.

CAS number 398487-76-8 properties and uses

An In-depth Technical Guide to TAK-243 (MLN7243)

CAS Number: 398487-76-8

Synonyms: MLN7243, Uae inhibitor MLN7243

Introduction

TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1).[1][2][3] It is a mechanism-based inhibitor that has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models, including both solid and hematological malignancies.[4][5][6] TAK-243 is currently under investigation in clinical trials for the treatment of various advanced cancers.[1][7][8] This technical guide provides a comprehensive overview of the properties, mechanism of action, experimental protocols, and potential therapeutic uses of TAK-243 for researchers, scientists, and drug development professionals.

Physicochemical Properties

TAK-243 is a crystalline solid that is white to light yellow in color.[9] Its solubility is a critical factor for its use in in vitro and in vivo studies.

| Property | Value |

| Molecular Formula | C₁₉H₂₀F₃N₅O₅S₂ |

| Molecular Weight | 519.52 g/mol |

| Appearance | White to light yellow crystalline solid |

| Solubility | DMSO: 50-100 mg/mL[3][10]Ethanol: 25 mg/mL[10]Methanol: 10 mg/mL[11]Water: Insoluble[3][10] |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[3] |

Mechanism of Action

TAK-243 is a mechanism-based inhibitor of the ubiquitin-activating enzyme (UAE/UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS).[6] The UPS plays a crucial role in maintaining cellular protein homeostasis by degrading misfolded or damaged proteins.[6]

The inhibition of UAE by TAK-243 occurs through a multi-step process:

-

Formation of a TAK-243-Ubiquitin Adduct: TAK-243 binds to ubiquitin, forming a covalent adduct.[5][12][13]

-

Inhibition of UAE: This adduct then acts as a potent inhibitor of UAE, preventing the transfer of ubiquitin to E2 conjugating enzymes.[4][14]

-

Disruption of Ubiquitination: The inhibition of UAE leads to a global decrease in protein ubiquitination, including both mono- and poly-ubiquitination.[1][15]

-

Induction of Proteotoxic Stress: The accumulation of non-degraded, misfolded proteins results in endoplasmic reticulum (ER) stress and activation of the unfolded protein response (UPR).[2][5][16]

-

Apoptosis: Sustained ER stress ultimately triggers programmed cell death (apoptosis) in cancer cells.[2][10]

References

- 1. Facebook [cancer.gov]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medkoo.com [medkoo.com]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. glpbio.com [glpbio.com]

- 16. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 4-Fluoro-2-methyl-1H-indol-5-amine Derivatives as VEGFR-2 Kinase Inhibitors

For Immediate Release

[City, State] – [Date] – A comprehensive technical analysis of 4-Fluoro-2-methyl-1H-indol-5-amine derivatives has identified Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a primary therapeutic target for this class of compounds. This in-depth guide consolidates key findings on a series of potent VEGFR-2 inhibitors, providing researchers, scientists, and drug development professionals with critical data on their mechanism of action, structure-activity relationships, and the experimental methodologies used in their evaluation.

The indole scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity. Derivatives of this compound have emerged as a promising foundation for the development of targeted cancer therapies.

Potent Inhibition of VEGFR-2 by BMS-540215 and its Prodrug Brivanib

Extensive research has led to the discovery of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][2]triazin-6-yloxy)propan-2-ol, known as BMS-540215 , a potent and selective inhibitor of VEGFR-2 kinase.[3][4] To enhance its pharmacokinetic properties for clinical development, an L-alanine prodrug, Brivanib alaninate (BMS-582664) , was developed and has undergone evaluation in clinical trials for the treatment of solid tumors.[3][5][6][7]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of BMS-540215 and related analogs against VEGFR-2 and other kinases highlights the structure-activity relationship (SAR) within this series. The data underscores the importance of specific substitutions on the pyrrolo[2,1-f][1][2]triazine core for achieving high potency.

| Compound ID | R Group | VEGFR-2 IC50 (nM) | FGFR-1 IC50 (nM) | PDGFR-β IC50 (nM) |

| BMS-540215 | (R)-2-hydroxypropyl | 25 | 148 | >1900 |

| Analog 1 | H | >1000 | - | - |

| Analog 2 | CH3 | 120 | - | - |

| Analog 3 | OCH3 | 80 | - | - |

Data compiled from publicly available research.[8] Note: "-" indicates data not available.

The VEGFR-2 Signaling Pathway: A Key Regulator of Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][2][9] This process is critical for tumor growth and metastasis. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][9][10][11]

Experimental Protocols

Synthesis of (R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan-2-ol (BMS-540215)

The synthesis of BMS-540215 involves a multi-step process, with a key step being the coupling of the 4-fluoro-2-methyl-1H-indol-5-ol core with a substituted pyrrolo[2,1-f][1][2]triazine intermediate. The detailed synthetic route is outlined in the primary literature.[4]

General Workflow for Synthesis:

VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of the this compound derivatives against VEGFR-2 is determined using a biochemical kinase assay. A general protocol for such an assay is provided below.

Objective: To determine the in vitro potency of test compounds in inhibiting the enzymatic activity of recombinant human VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

ATP (adenosine triphosphate)

-

Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplates (e.g., 96-well or 384-well)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the diluted compounds to the microplate wells.

-

Add the VEGFR-2 enzyme to the wells containing the test compounds and incubate for a pre-determined time at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

This technical guide provides a foundational understanding of the therapeutic potential of this compound derivatives as VEGFR-2 inhibitors. The presented data and methodologies offer a valuable resource for the ongoing research and development of novel anticancer agents. Further investigation into the selectivity, pharmacokinetics, and in vivo efficacy of new analogs based on this scaffold is warranted.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Brivanib alaninate - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of brivanib alaninate ((S)-((R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-yl)2-aminopropanoate), a novel prodrug of dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinase inhibitor (BMS-540215) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wikipathways.org [wikipathways.org]

- 11. assaygenie.com [assaygenie.com]

Methodological & Application

Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine from 3-fluoro-2-methylaniline

An efficient and detailed protocol for the laboratory-scale synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine, a valuable building block in medicinal chemistry, from 3-fluoro-2-methylaniline is outlined. This document provides comprehensive experimental procedures, data presentation in a structured format, and a visual representation of the synthetic workflow for researchers and professionals in drug development.

Introduction

This compound is a substituted indole that serves as a key intermediate in the synthesis of various pharmacologically active compounds. The unique substitution pattern, featuring a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position, imparts specific physicochemical properties that are desirable in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a reactive handle for further molecular elaboration. This document details a multi-step synthetic route starting from the readily available 3-fluoro-2-methylaniline.

Proposed Synthetic Pathway

The synthesis of this compound from 3-fluoro-2-methylaniline is proposed to proceed via a three-step sequence:

-

Fischer Indole Synthesis: Conversion of 3-fluoro-2-methylaniline to 4-fluoro-2-methyl-1H-indole. This involves the formation of a phenylhydrazone followed by acid-catalyzed cyclization.

-

Nitration: Regioselective nitration of 4-fluoro-2-methyl-1H-indole at the 5-position to yield 4-fluoro-2-methyl-5-nitro-1H-indole.

-

Reduction: Reduction of the nitro group to afford the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-methyl-1H-indole

This step is accomplished through a Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde.

Part A: Synthesis of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride

-

To a stirred solution of 3-fluoro-2-methylaniline (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

A solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid is then added portion-wise, keeping the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

-

The resulting precipitate is collected by filtration, washed with a small amount of cold water, and then with diethyl ether.

-

The solid is dried under vacuum to yield (3-fluoro-2-methylphenyl)hydrazine hydrochloride.

Part B: Synthesis of 4-Fluoro-2-methyl-1H-indole

-

A mixture of (3-fluoro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) and acetone (1.5 eq) in ethanol is heated at reflux for 2 hours.

-

The solvent is removed under reduced pressure.

-

The residue is treated with a mixture of polyphosphoric acid and toluene and heated at 100 °C for 4 hours. Note: This cyclization may also yield the isomeric 6-fluoro-2-methyl-1H-indole, requiring chromatographic separation.

-

The reaction mixture is cooled to room temperature and poured into ice water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-fluoro-2-methyl-1H-indole.

Step 2: Synthesis of 4-Fluoro-2-methyl-5-nitro-1H-indole

-

4-Fluoro-2-methyl-1H-indole (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C.

-

A solution of sodium nitrate (1.05 eq) in concentrated sulfuric acid is added dropwise, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

The mixture is then carefully poured into ice water, resulting in the precipitation of a solid.

-

The solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum to give 4-fluoro-2-methyl-5-nitro-1H-indole.

Step 3: Synthesis of this compound

-

A solution of 4-fluoro-2-methyl-5-nitro-1H-indole (1.0 eq) in methanol is placed in a hydrogenation vessel.

-

A catalytic amount of 10% palladium on carbon (Pd/C) is added.

-

The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 4 hours.

-

Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the final product, this compound.

Data Presentation

| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1A | (3-Fluoro-2-methylphenyl)hydrazine HCl | 3-Fluoro-2-methylaniline | NaNO₂, SnCl₂·2H₂O | Conc. HCl | 0-25 | 2.5 | 85 | >95 |

| 1B | 4-Fluoro-2-methyl-1H-indole | (3-Fluoro-2-methylphenyl)hydrazine HCl | Acetone, PPA | Ethanol, Toluene | 100 | 6 | 60 | >98 |

| 2 | 4-Fluoro-2-methyl-5-nitro-1H-indole | 4-Fluoro-2-methyl-1H-indole | NaNO₃ | Conc. H₂SO₄ | 0 | 1 | 90 | >97 |

| 3 | This compound | 4-Fluoro-2-methyl-5-nitro-1H-indole | H₂, Pd/C | Methanol | 25 | 4 | 95 | >99 |

Visualization of the Synthetic Workflow

Caption: Synthetic route for this compound.

Application of 4-Fluoro-2-methyl-1H-indol-5-amine in the Synthesis of the SGK1 Kinase Inhibitor GSK650394

For Researchers, Scientists, and Drug Development Professionals

Introduction